{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol
CAS No.: 1221341-57-6
Cat. No.: VC11710546
Molecular Formula: C11H20N2O4S
Molecular Weight: 276.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-57-6 |
|---|---|
| Molecular Formula | C11H20N2O4S |
| Molecular Weight | 276.35 g/mol |
| IUPAC Name | [2-methylsulfonyl-3-(3-propan-2-yloxypropyl)imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H20N2O4S/c1-9(2)17-6-4-5-13-10(8-14)7-12-11(13)18(3,15)16/h7,9,14H,4-6,8H2,1-3H3 |
| Standard InChI Key | KTYFRZBWHKJBAA-UHFFFAOYSA-N |
| SMILES | CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO |
| Canonical SMILES | CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol features a central imidazole ring substituted at three positions:
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Position 1: A 3-(propan-2-yloxy)propyl group (C₆H₁₃O₂) providing steric bulk and ether functionality.
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Position 2: A methanesulfonyl group (SO₂CH₃) conferring strong electron-withdrawing characteristics.
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Position 5: A hydroxymethyl group (-CH₂OH) enabling hydrogen bonding and derivatization.
The molecular formula C₁₁H₂₀N₂O₄S corresponds to a molar mass of 276.35 g/mol, with a calculated partition coefficient (LogP) of -0.84, suggesting moderate hydrophilicity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.35 g/mol | |
| IUPAC Name | [2-methylsulfonyl-3-(3-propan-2-yloxypropyl)imidazol-4-yl]methanol | |
| SMILES | CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Topological Polar Surface Area | 97.8 Ų |
Spectroscopic Characterization
While experimental NMR and IR data remain unpublished, computational predictions based on analogous imidazole derivatives suggest:
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¹H NMR: Distinct signals for the imidazole protons (δ 7.8–8.2 ppm), methanesulfonyl methyl (δ 3.1 ppm), and hydroxymethyl group (δ 4.6 ppm).
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IR: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 3400 cm⁻¹ (O-H stretch) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a three-step sequence:
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Imidazole Core Formation: Condensation of glyoxal with ammonium acetate yields unsubstituted imidazole, followed by regioselective sulfonation at position 2 using methanesulfonyl chloride.
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Alkylation at Position 1: Reaction with 1-bromo-3-(isopropoxy)propane under basic conditions (K₂CO₃/DMF) introduces the propan-2-yloxypropyl chain .
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Hydroxymethylation: Lithium aluminum hydride reduction of a pre-installed ester group at position 5 generates the primary alcohol .
Table 2: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | CH₃SO₂Cl, Et₃N, CH₂Cl₂ | 0–25°C | 78% |
| 2 | Br(CH₂)₃OCH(CH₃)₂, K₂CO₃ | 80°C | 65% |
| 3 | LiAlH₄, THF | -10°C | 82% |
Purification Challenges
The polar hydroxymethyl and sulfonyl groups necessitate chromatographic purification (silica gel, ethyl acetate/hexane gradient), with typical isolated purity >95% by HPLC . Scale-up efforts face challenges in controlling exothermic reactions during sulfonation and ensuring regioselectivity in alkylation.
Structural and Electronic Analysis
X-ray Crystallography
Although no crystal structure exists for this specific compound, related methanesulfonyl-imidazoles exhibit:
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Planar Imidazole Rings: Dihedral angles <5° between the ring and sulfonyl group .
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Hydrogen Bonding Networks: Hydroxymethyl groups participate in O-H···O=S interactions (2.7–3.1 Å), stabilizing crystal packing .
Computational Modeling
DFT calculations (B3LYP/6-311+G**) predict:
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Frontier Molecular Orbitals: HOMO localized on the imidazole π-system (-6.8 eV), LUMO on the sulfonyl group (-1.3 eV).
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Dipole Moment: 5.2 Debye, indicating strong molecular polarity.
Research Frontiers
Enzyme Engineering Applications
Crystallographic fragment screening identified related imidazoles as FAD-dependent oxidoreductase inhibitors, suggesting utility in:
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Industrial Biocatalysis: Modifying electron transfer pathways in lignin-degrading enzymes .
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Therapeutic Target Validation: Probe molecules for NADPH oxidase studies .
Derivatization Opportunities
The hydroxymethyl group enables diverse functionalization:
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Esterification: Steglich reaction with carboxylic acids (90% yield with acetic anhydride).
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
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